1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic Acid
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid (Fmoc-azetidine-2-COOH) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions . The compound exists in two enantiomeric forms:
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRZCDISGRVJCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403224 | |
| Record name | Fmoc-L-Azetidine-2-carboxylicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136552-16-4, 184763-07-3 | |
| Record name | Fmoc-L-Azetidine-2-carboxylicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid, commonly referred to as Fmoc-Azetidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its cytotoxic effects against various cancer cell lines.
- Molecular Formula : C19H17NO4
- Molecular Weight : 323.34 g/mol
- CAS Number : 136552-16-4
Synthesis
The synthesis of Fmoc-Azetidine-2-carboxylic acid typically involves the protection of the amine group using the Fmoc (9-fluorenylmethoxycarbonyl) moiety, followed by the introduction of the azetidine ring and subsequent carboxylation. This method allows for the selective modification of the compound for further biological evaluation.
Cytotoxicity
Recent studies have demonstrated that Fmoc-Azetidine-2-carboxylic acid exhibits notable cytotoxic activity against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:
| Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|
| 4T1 murine mammary carcinoma | < 1 | High |
| COLO201 human colorectal adenocarcinoma | < 5 | Moderate |
| MDA-MB-231 human breast adenocarcinoma | > 10 | Low |
| A549 human non-small-cell lung carcinoma | > 10 | Low |
The CC50 value represents the concentration required to kill 50% of the cells, indicating the potency of the compound against specific cancer types. Notably, it shows high selectivity towards certain tumor cells while being less harmful to normal fibroblasts.
The mechanism by which Fmoc-Azetidine-2-carboxylic acid exerts its cytotoxic effects is believed to involve disruption of DNA synthesis and cell cycle arrest. Flow cytometry analyses have shown that treatment with this compound leads to cell cycle arrest in various phases depending on the concentration used:
- G0/G1 Phase Arrest : Observed at lower concentrations in resistant cell lines.
- G2/M Phase Arrest : Notable in sensitive cell lines like COLO201 when treated with higher concentrations.
Study on Cytotoxic Activity
In a recent study published in MDPI, researchers evaluated the cytotoxicity of several derivatives including Fmoc-Azetidine-2-carboxylic acid against a panel of cancer cell lines. The study employed MTT assays to determine cell viability post-treatment. The results indicated that Fmoc-Azetidine compounds exhibited a dose-dependent response, with some derivatives showing enhanced activity compared to others.
Selectivity and Safety Profile
Another investigation focused on the selectivity index of Fmoc-Azetidine compounds suggested that certain derivatives preferentially kill cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Comparison with Similar Compounds
Key Properties :
- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), H335 (respiratory irritation) .
- Storage : Stable under dry conditions at room temperature .
- Applications : Critical for introducing the constrained azetidine ring into peptides, enhancing conformational rigidity and metabolic stability .
Comparison with Similar Compounds
Structural Analogues with Varying Heterocycles
2-[4-(Fmoc)piperazin-1-yl]acetic Acid
- CAS : 180576-05-0 .
- Structure : Contains a six-membered piperazine ring instead of azetidine.
- Key Differences: Reduced ring strain compared to azetidine, leading to higher conformational flexibility. No reported hazard classification, suggesting lower toxicity .
- Applications : Used in R&D for modifying peptide backbones or as a linker molecule.
(S)-1-Fmoc-pyrrolidine-3-carboxylic Acid
- CAS : 193693-66-2 .
- Structure : Five-membered pyrrolidine ring.
- Key Differences :
- Larger ring size reduces steric hindrance compared to azetidine.
- Enhanced solubility due to increased flexibility.
- Applications : Common in peptide synthesis for introducing proline-like motifs.
Substituted Azetidine Derivatives
2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic Acid
2-(1-Fmoc-3-imidazol-1-ylazetidin-3-yl)acetic Acid
Ring-Expanded Analogues
4-(Fmoc)morpholine-3-carboxylic Acid
1-Fmoc-piperidine-4-yl-pyrazole-3-carboxylic Acid
- CAS : 2059971-10-5 .
- Structure : Six-membered piperidine ring fused with pyrazole.
- Key Differences :
Data Tables
Table 1: Structural and Hazard Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Hazards |
|---|---|---|---|---|
| (S)-Fmoc-azetidine-2-carboxylic acid | 136552-06-2 | C₁₉H₁₇NO₄ | 323.34 | H302, H315, H319, H332 |
| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | 180576-05-0 | C₂₁H₂₂N₂O₄ | ~366.4* | No data |
| 2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic acid | 1592739-14-4 | C₂₁H₂₁NO₅ | 367.40 | H302, H315, H319, H335 |
| (S)-Fmoc-pyrrolidine-3-carboxylic acid | 193693-66-2 | C₂₀H₁₉NO₄ | 337.37 | Not specified |
*Estimated based on formula.
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves direct protection of the secondary amine in azetidine-2-carboxylic acid using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Fmoc-Cl. Key parameters include:
-
Solvent System : A biphasic mixture of dioxane and water (4:1 v/v) facilitates reagent mixing while moderating exothermicity.
-
Base : Sodium bicarbonate (NaHCO₃) maintains a pH of 8–9, ensuring efficient deprotonation of the amine without hydrolyzing Fmoc-Cl.
-
Temperature : The reaction is conducted at 0–5°C during Fmoc-Cl addition to minimize side reactions, followed by stirring at room temperature for 12–24 hours.
Table 1: Standard Reaction Conditions for Fmoc Protection
| Component | Specification | Role |
|---|---|---|
| Azetidine-2-carboxylic acid | 1.0 equiv (purity ≥95%) | Substrate |
| Fmoc-Cl | 1.2 equiv | Protecting agent |
| NaHCO₃ | 2.5 equiv | Base |
| Dioxane/water | 4:1 v/v, 0.1 M substrate concentration | Solvent system |
| Reaction time | 12–24 hours | Completion monitoring via TLC/HPLC |
Purification and Characterization
Post-reaction workup involves extraction with ethyl acetate to isolate the product from aqueous byproducts. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the title compound as a white solid. Critical characterization data includes:
-
Melting Point : 135°C, consistent with a crystalline structure stabilized by intramolecular hydrogen bonding.
-
Spectroscopic Data : ¹H NMR (400 MHz, DMSO-d6) δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc aromatic), 7.68–7.40 (m, 6H, Fmoc and azetidine protons), 4.40–4.20 (m, 3H, Fmoc-CH₂ and azetidine CH).
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₁₉H₁₈NO₄⁺: 324.1230; found: 324.1228.
Cyclization of Linear Precursors
Synthesis of Azetidine Ring Post-Fmoc Protection
An alternative route involves constructing the azetidine ring after introducing the Fmoc group, suitable for substrates sensitive to pre-existing ring strain. This method employs a linear precursor such as 3-aminopropanol derivative:
-
Fmoc Protection : 3-Amino-2-hydroxypropanoic acid is treated with Fmoc-Cl under Schotten-Baumann conditions.
-
Cyclization : The hydroxyl group is converted to a leaving group (e.g., mesylate using methanesulfonyl chloride), followed by intramolecular nucleophilic substitution with the Fmoc-protected amine.
Table 2: Cyclization Reaction Parameters
| Step | Conditions | Outcome |
|---|---|---|
| Mesylation | MsCl (1.1 equiv), Et₃N, DCM, 0°C, 1 h | Formation of mesylate intermediate |
| Ring closure | K₂CO₃ (2.0 equiv), DMF, 60°C, 8 h | Azetidine ring formation |
Challenges and Optimization
-
Ring Strain : Elevated temperatures (60°C) are necessary to overcome the activation energy barrier for four-membered ring formation.
-
Racemization Risk : Chiral centers in the precursor require low-temperature conditions to prevent epimerization, verified by chiral HPLC.
Industrial-Scale Production Considerations
Solid-Phase Peptide Synthesis (SPPS) Integration
In automated SPPS platforms, the title compound is immobilized on resin via its carboxylic acid group. Key adaptations include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
